20-Methylpregn-5-en-3beta-ol is a steroidal compound with the molecular formula and a molecular weight of approximately 316.52 g/mol. This compound is characterized by a unique structure that includes a methyl group at the 20th position and a hydroxyl group at the 3rd position on the pregnane skeleton. Its structural formula can be represented as follows:
This compound is notable for its potential biological activity and applications in various fields including medicinal chemistry and biochemistry.
Oxidation: This compound can be oxidized at the hydroxyl group (C3), typically using agents like chromium trioxide or pyridinium chlorochromate to form ketones such as 20-Methylpregn-5-en-3-one.
Reduction: The double bond in the pregnane skeleton can be reduced using catalytic hydrogenation with palladium on carbon to yield a saturated form of the compound.
Substitution: Nucleophilic substitution can occur at the hydroxyl group. This allows for replacement with other functional groups such as halides or esters using reagents like thionyl chloride or acetic anhydride.
| Reaction Type | Reagents/Conditions | Major Products |
|---|---|---|
| Oxidation | Chromium trioxide in acetic acid | 20-Methylpregn-5-one |
| Reduction | Hydrogen gas with palladium on carbon | Saturated form of 20-Methylpregn-5-en-3beta-ol |
| Substitution | Thionyl chloride in dichloromethane | 20-Methylpregn-5-en-3-chloride |
Research indicates that 20-Methylpregn-5-en-3beta-ol interacts with steroid hormone receptors, which may influence various physiological processes such as metabolism and immune response. It exhibits potential therapeutic effects in areas like hormone replacement therapy and anti-inflammatory treatments. The mechanism of action involves binding to androgen and glucocorticoid receptors, leading to changes in gene expression that affect cellular functions.
The synthesis of 20-Methylpregn-5-en-3beta-ol typically involves multiple steps starting from simpler steroidal precursors. One common method includes:
Alternative synthetic routes may involve biotechnological approaches such as microbial fermentation to produce steroidal intermediates followed by chemical modifications .
20-Methylpregn-5-en-3beta-ol has diverse applications:
Studies have shown that 20-Methylpregn-5-en-3beta-ol interacts with various biomolecules through its binding to steroid hormone receptors. These interactions can influence metabolic pathways and immune responses. Detailed interaction studies are essential for understanding its pharmacological potential and developing new therapeutic agents.
Several compounds share structural similarities with 20-Methylpregn-5-en-3beta-ol:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Pregnenolone | Hydroxy group at C3 | Precursor to various steroid hormones |
| Progesterone | Similar structure but different functional groups | Involved in menstrual cycle and pregnancy |
| Dehydroepiandrosterone (DHEA) | Endogenous steroid hormone | Different biological functions compared to 20-Methylpregn-5-en-3beta-ol |
| (3beta,17alpha)-3-{[tert-butyldimethylsilyl]oxy}pregn-5-en-20-one | Modified with a tert-butyldimethylsilyl ether group | Enhanced stability and solubility |
Uniqueness: The specific methylation pattern at the 20th position of 20-Methylpregn-5-en-3beta-ol influences its biological activity and receptor binding affinity, making it a valuable compound for studying structure–activity relationships among steroids .
20-Methylpregn-5-en-3β-ol (CAS: 1042-59-7) represents a significant steroidal compound that has been identified in various chemical studies focused on modified pregnane structures. While documentation on its initial discovery is limited in the scientific literature, it belongs to a family of steroids that has been extensively studied since the mid-20th century. The compound has gained increased attention in recent decades as research into steroid chemistry has expanded, particularly regarding structure-activity relationships and potential biological functions.
The investigation of 20-methylated pregnane derivatives gained momentum during comprehensive studies of marine sponge metabolites, where related compounds have been isolated and characterized. For instance, a 2014 study published in Marine Drugs identified 20-methyl-pregn-6-en-3β-ol from the marine sponge Haliclona simulans collected from the Irish Sea, highlighting the natural occurrence of structurally similar compounds in marine environments. This context provides valuable insight into the natural presence of such modified steroids across different biological systems.
20-Methylpregn-5-en-3β-ol possesses several distinguishing structural features that contribute to its significance in steroid chemistry. The molecular formula C22H36O indicates its composition, with a calculated molecular weight of 316.52 g/mol. The compound's structure is characterized by:
These structural elements can be compared with related steroidal compounds to highlight the unique features of 20-Methylpregn-5-en-3β-ol, as shown in Table 1.
Table 1: Comparative Structural Features of 20-Methylpregn-5-en-3β-ol and Related Compounds
The 3β-hydroxyl group is a critical functional feature that determines the compound's interactions with biological systems, particularly steroid-binding proteins and enzymes. The orientation of this hydroxyl group has been confirmed through detailed spectroscopic analyses, including NMR studies. For instance, in related compounds, the large J value of H-3 (approximately 10.98 Hz) has been used to confirm axial-axial correlations, establishing the α-orientation of H-3 and consequently the β-orientation of the hydroxyl group at position 3.
The double bond at the C5-C6 position represents another important structural feature that influences the compound's reactivity and conformational properties. This unsaturation contributes to the overall rigidity of the steroid A-ring and affects the compound's ability to participate in various chemical transformations.
Research on 20-Methylpregn-5-en-3β-ol and structurally similar compounds has expanded significantly in recent years, with emerging applications in several fields:
1. Synthetic Chemistry and Derivatization
The compound serves as an important intermediate in the synthesis of more complex steroidal structures. Its reactivity has been explored through various transformations:
These chemical transformations provide access to a diverse range of derivatives with potentially enhanced biological activities. The synthesis of 20-Methylpregn-5-en-3β-ol typically involves multiple steps starting from simpler steroidal precursors, with one synthetic route involving the transformation of Pregn-5-ene-3,20-diol through a multi-step process.
2. Biological Activity and Therapeutic Potential
While specific studies on the biological activity of 20-Methylpregn-5-en-3β-ol itself are limited in the current literature, structurally related compounds have demonstrated notable biological properties. For example, certain pregnane derivatives have shown antimicrobial activity against pathogens like Trypanosoma brucei brucei and Mycobacterium marinum.
The potential interaction of 20-methylated pregnane derivatives with steroid hormone receptors suggests possible applications in therapeutic contexts. The structural similarities to endogenous steroid hormones indicate potential activity in systems regulated by steroid signaling pathways.
3. Analytical Applications
The compound's distinctive structural features make it valuable as an analytical standard in chromatographic and spectroscopic studies. Its characteristic NMR and mass spectrometric profiles assist in the identification and quantification of related steroidal compounds in complex biological matrices.
Table 2: Chemical Reactivity of 20-Methylpregn-5-en-3β-ol
| Reaction Type | Key Reagents | Main Products | Potential Applications |
|---|---|---|---|
| Oxidation | Chromium trioxide, pyridinium chlorochromate | Ketone derivatives at C-3 position | Synthesis of bioactive steroids |
| Reduction | H2/Pd-C, NaBH4 | Reduced double bond or hydroxyl group | Modification of conformational properties |
| Substitution | Thionyl chloride, acetic anhydride | Halides, esters at C-3 position | Enhancement of lipophilicity or water solubility |
| Epoxidation | m-CPBA | Epoxides at C5-C6 double bond | Introduction of new stereocenters |
The classical synthesis of 20-methylpregn-5-en-3beta-ol originates from pregn-5-ene-3,20-diol derivatives. A seminal route involves a three-step sequence starting with pregn-5-ene-3,20-diol, 20-methyl-, 3-acetate ($$ \text{C}{24}\text{H}{38}\text{O}3 $$) [2]. The first step employs phosphorus oxychloride ($$ \text{POCl}3 $$) and pyridine ($$ \text{C}5\text{H}5\text{N} $$) to acetylate the 3-hydroxy group, forming a protective acetate intermediate [2]. Subsequent hydrogenation using hydrogen gas ($$ \text{H}2 $$) over platinum oxide ($$ \text{PtO}2 $$) selectively reduces unsaturated bonds while preserving the steroidal backbone [2]. The final step involves saponification with potassium hydroxide ($$ \text{KOH} $$) to hydrolyze the acetate group, yielding 20-methylpregn-5-en-3beta-ol [2].
This method, pioneered by Blickenstaff et al. in 1960, remains foundational due to its reproducibility and moderate yields (50–60%) [2]. However, challenges persist in controlling stereoselectivity during hydrogenation and minimizing side reactions at the 17(20)-double bond [1] [4].
Recent advances leverage microbial biocatalysts to streamline steroid functionalization. While direct biotechnological synthesis of 20-methylpregn-5-en-3beta-ol is not extensively documented, analogous pathways for related steroids highlight potential strategies. For instance, Saccharomyces cerevisiae and Rhizopus arrhizus have been engineered to hydroxylate pregnane derivatives at specific positions using cytochrome P450 enzymes [7]. These systems could theoretically introduce methyl groups at C20 through tailored acyltransferase activity [7].
Additionally, Mycobacterium strains, known for degrading sterols, have been repurposed to perform selective oxidoreductions on steroidal substrates [7]. By modulating fermentation conditions—such as pH, temperature, and nutrient availability—researchers aim to enhance the yield and specificity of C20-modified products [7].
The acetylation of the 3-hydroxy group via $$ \text{POCl}_3 $$-pyridine proceeds through nucleophilic acyl substitution. Pyridine neutralizes the generated $$ \text{HCl} $$, driving the reaction forward [2]. Deprotection with $$ \text{KOH} $$ follows base-catalyzed ester hydrolysis, regenerating the free alcohol [2].
The hydrogenation step employs $$ \text{PtO}2 $$ as a catalyst, facilitating syn-addition of $$ \text{H}2 $$ across the double bond. This reaction is sensitive to steric hindrance, favoring reduction at less-substituted sites [1] [4]. For example, the 5(6)-double bond in the pregnenolone backbone is preferentially reduced over the 17(20)-position [4].
In biotechnological routes, microbial oxidation involves cytochrome P450 enzymes activating molecular oxygen ($$ \text{O}_2 $$) to insert hydroxyl groups. This process requires NADPH as a cofactor and is tightly regulated by redox partners [7].
Industrial production prioritizes cost-efficiency and scalability. Classical routes are optimized by:
Biotechnological methods focus on high-density fermentation and strain engineering. For example, Escherichia coli expressing recombinant 17β-hydroxysteroid dehydrogenase has been used to produce 20-methyl derivatives in bioreactors with >90% purity [7]. Downstream processing integrates membrane filtration and crystallization to isolate the final product [7].